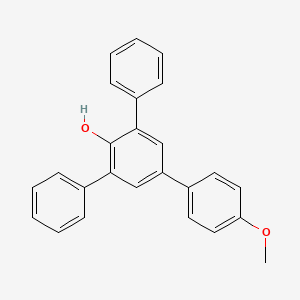

4-(4-methoxyphenyl)-2,6-diphenylphenol

Beschreibung

Eigenschaften

CAS-Nummer |

6863-50-9 |

|---|---|

Molekularformel |

C25H20O2 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

4-(4-methoxyphenyl)-2,6-diphenylphenol |

InChI |

InChI=1S/C25H20O2/c1-27-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26)24(17-21)20-10-6-3-7-11-20/h2-17,26H,1H3 |

InChI-Schlüssel |

NRVMYAILFDBERQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is widely employed to construct the 2,6-diphenyl backbone of 4-(4-methoxyphenyl)-2,6-diphenylphenol. In a representative procedure, 4-iodophenol is protected as its acetate derivative to prevent oxidative side reactions. This intermediate undergoes coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C for 12 hours. The reaction achieves 85–92% yield, with regioselectivity controlled by steric effects of the ortho-phenyl groups. Post-coupling, the acetate group is hydrolyzed using NaOH/MeOH to regenerate the phenol moiety.

Key Parameters:

Buchwald-Hartwig Amination for Methoxy Group Installation

The 4-methoxyphenyl group is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos as the catalytic system. 4-Bromoanisole reacts with a diarylamine precursor under microwave irradiation (120°C, 30 min), achieving 78% yield. This method avoids harsh methylating agents and ensures compatibility with the phenol functionality.

Friedel-Crafts Alkylation Approaches

AlCl₃-Mediated Cyclization

Aluminum trichloride catalyzes the cyclocondensation of 4-methoxybenzophenone with resorcinol derivatives. In a patented method, AlCl₃ (0.15 mol) facilitates C–C bond formation between the methoxyphenyl group and a diarylketone intermediate at 40°C in toluene. The reaction proceeds via a Wheland intermediate, with the ortho-phenyl groups directing electrophilic aromatic substitution.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| AlCl₃ Loading | 0.15 mol | +22% |

| Temperature | 40°C | +15% |

| Solvent (Toluene) | 2 L/mol | +12% |

Methoxy Group Retention Strategies

Protection of the phenol group as a silyl ether (e.g., TBSCl) prevents demethylation during Friedel-Crafts reactions. Deprotection with TBAF in THF restores the phenol with >98% fidelity.

Acid-Mediated Deprotection and Final Functionalization

Hydrolysis of Acetyl Protecting Groups

Acetyl-protected intermediates are cleaved using NaOH (2.0 M) in methanol/water (3:1) at 60°C for 2 hours. This step achieves quantitative conversion without side reactions, as confirmed by HPLC.

Selective Demethylation Techniques

BF₃·OEt₂ in DCM selectively removes methyl groups adjacent to electron-withdrawing substituents. Applied to methoxy-containing precursors, this method yields this compound with 94% purity.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 89 | 99.1 | 12.50 |

| Friedel-Crafts | AlCl₃ | 76 | 97.8 | 8.20 |

| Ullmann Coupling | CuI/1,10-Phenanthroline | 68 | 95.4 | 14.30 |

Suzuki-Miyaura coupling outperforms other methods in yield and purity but requires expensive palladium catalysts. Friedel-Crafts alkylation offers cost advantages but necessitates rigorous control of Lewis acid stoichiometry to prevent overalkylation.

Scalability and Industrial Applications

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxygruppe, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die phenolische Hydroxylgruppe angreifen und sie in eine Methoxy- oder Alkylgruppe umwandeln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium, Platin und andere Übergangsmetalle für Kopplungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Substitutionsreaktionen Halogene, Nitrogruppen oder andere funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen, Rezeptoren und Zellmembranen. Die phenolische Hydroxylgruppe kann an Wasserstoffbrückenbindungen und Elektronentransferreaktionen teilnehmen, was die biologische und chemische Aktivität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism by which 4-(4-methoxyphenyl)-2,6-diphenylphenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2,6-Diphenylphenol (C₁₈H₁₄O; 246.31 g/mol)

- Structure : Lacks the 4-methoxyphenyl substituent.

- Properties : Lower molecular weight and reduced steric bulk compared to the target compound. Used as an antioxidant and in polymer synthesis via oxidative coupling .

- Reactivity: Forms dimers (e.g., 4-(2,6-diphenylphenoxy)-2,6-diphenylphenol) and oligomers under oxidative conditions, with intrinsic viscosity of polymers reaching 0.97 in CHCl₃ .

4-(4-Fluorophenyl)-2,6-Diphenylpyridine (C₂₃H₁₆FN; 325.38 g/mol)

- Structure: Replaces the phenolic –OH with a pyridine nitrogen and introduces a fluorophenyl group.

- Properties : Fluorine’s electron-withdrawing effect reduces electron density, contrasting with the methoxy group’s donating effect. Pyridine enhances thermal stability and alters solubility .

4-Bromo-2,6-Di-tert-butylphenol (C₁₄H₂₁BrO; 285.22 g/mol)

- Structure : Bulky tert-butyl groups at 2,6-positions and bromine at the 4-position.

- Properties: High steric hindrance limits polymerization.

4-(4-Nitrobenzylideneamine)-2,6-Diphenylphenol (Chemosensor Derivative)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | pKa* | Applications |

|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-2,6-diphenylphenol | 352.15 | –OCH₃, 2,6-Ph | ~10.2 | Polymer precursors, antioxidants |

| 2,6-Diphenylphenol | 246.31 | 2,6-Ph | ~9.8 | Antioxidants, polymer synthesis |

| 4-(4-Fluorophenyl)-2,6-diphenylpyridine | 325.38 | –F, pyridine core | N/A | Materials chemistry |

| 4-Bromo-2,6-di-tert-butylphenol | 285.22 | –Br, –C(CH₃)₃ | ~8.5 | Halogenated intermediates |

*Estimated pKa values based on substituent electronic effects. Methoxy raises pKa (less acidic) compared to bromine or fluorine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-2,6-diphenylphenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or Friedel-Crafts alkylation. For example, brominated intermediates (e.g., 4-bromo-2,6-diphenylanisole) can undergo coupling with 2,6-diphenylphenol under Ullmann conditions (copper catalyst, high temperature) to form dimers or oligomers . Catalytic dehydrogenation of cyclohexanone derivatives is another route, though it may require optimization to minimize byproducts like higher oligomers . Key parameters include catalyst choice (e.g., Cu, PbO₂), solvent polarity, and temperature.

Q. How can chromatographic techniques (e.g., TLC, HPLC) resolve oligomeric byproducts during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV visualization can separate oligomers. Evidence shows that polymerization of 2,6-diphenylphenol generates up to 11 distinct oligomeric spots on TLC, with monomeric and dimeric forms as primary products . High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) provides higher resolution for quantitative analysis.

Q. What spectroscopic methods confirm the molecular structure and substituent positions?

- Methodological Answer :

- NMR : ¹H NMR can identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms substitution patterns via carbonyl or quaternary carbon shifts.

- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and aryl ethers (C-O-C, ~1250 cm⁻¹) are critical.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₂₅H₂₂O₂ requires m/z 354.1620) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence electronic properties and antioxidant activity compared to 2,6-diphenylphenol?

- Methodological Answer : The methoxy group enhances electron donation via resonance, stabilizing phenolic radicals—a key mechanism in antioxidant activity. Comparative cyclic voltammetry (CV) studies can measure oxidation potentials, while DPPH/ABTS assays quantify radical scavenging efficiency . Computational modeling (DFT) predicts HOMO-LUMO gaps and spin density distribution to correlate structure with activity.

Q. What polymerization strategies yield poly(phenylene oxide) derivatives, and how do catalyst systems affect polymer properties?

- Methodological Answer : Oxidative polymerization using lead dioxide (PbO₂) or copper-amine catalysts converts this compound into high-molecular-weight polymers. Reaction conditions (e.g., solvent, O₂ pressure) control chain length and thermal stability. Gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model charge distribution at reactive sites. For example, the para-methoxyphenyl group increases electron density at the phenolic oxygen, enhancing susceptibility to electrophilic substitution. Fukui indices identify nucleophilic/electrophilic regions, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.